Product packaging for Boc-(R)-3-amino-4-(3-pyridyl)-butyric acid(Cat. No.:CAS No. 269396-65-8)

Boc-(R)-3-amino-4-(3-pyridyl)-butyric acid

Cat. No.: B2388273
CAS No.: 269396-65-8
M. Wt: 280.324
InChI Key: JSWWEGRTQTXLFX-LLVKDONJSA-N
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Description

Contextualization within the Landscape of Beta-Amino Acids and Unnatural Amino Acids

Boc-(R)-3-amino-4-(3-pyridyl)-butyric acid is classified as an unnatural amino acid (UAA). Unlike the 20 proteinogenic alpha-amino acids that are the fundamental constituents of proteins in living organisms, unnatural amino acids are not found in the natural protein synthesis machinery. They are typically synthesized in the laboratory and are designed to have unique side chains, stereochemistry, or backbone structures. The introduction of UAAs into peptides or small molecules is a powerful strategy in drug discovery, as it can enhance stability, improve bioactivity, and confer resistance to enzymatic degradation. nih.govnbinno.com

This particular compound is also a beta-amino acid, meaning the amino group is attached to the beta-carbon, the second carbon atom from the carboxyl group. This structural feature distinguishes it from the more common alpha-amino acids. The incorporation of beta-amino acids into peptide chains can induce novel secondary structures and provide increased stability against proteolysis. researchgate.netresearchgate.net The "Boc" prefix indicates the presence of a tert-butyloxycarbonyl protecting group on the amino group, which is a common strategy in peptide synthesis to prevent unwanted reactions during the coupling of amino acids. chemimpex.com

Significance of Chiral Beta-Amino Acids in Modern Organic and Medicinal Chemistry

The chirality of this compound is a critical aspect of its chemical identity and biological relevance. The "(R)" designation specifies the stereochemical configuration at the chiral center. In drug design and development, the chirality of a molecule is of paramount importance, as different enantiomers of a chiral drug can exhibit vastly different pharmacological activities and metabolic profiles. nih.gov

Optically pure β-amino acids are of high pharmacological significance as they are key ingredients in many physiologically active compounds. nih.gov The stereochemically defined structure of chiral beta-amino acids makes them valuable building blocks for the synthesis of complex molecules with specific three-dimensional arrangements, which is often a prerequisite for potent and selective interaction with biological targets such as enzymes and receptors. mdpi.com The use of such chiral intermediates allows for precise control over the stereochemistry of the final product, which is essential for the development of enantiomerically pure pharmaceuticals. nbinno.com

Overview of the Compound's Research Relevance as a Specialized Amino Acid Derivative

While specific research findings on this compound are not extensively documented in publicly available literature, its research relevance can be inferred from the applications of structurally similar compounds. For instance, analogs such as Boc-(R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butyric acid serve as crucial intermediates in the synthesis of pharmaceuticals like sitagliptin, a drug used to treat type 2 diabetes. chemicalbook.com

These Boc-protected chiral beta-amino acids are widely utilized in pharmaceutical development and peptide synthesis. chemimpex.com They serve as key intermediates in the creation of novel drug candidates, with the unique side group—in this case, a 3-pyridyl group—offering a specific chemical handle that can influence the compound's biological activity and pharmacokinetic properties. The pyridyl moiety, a nitrogen-containing aromatic ring, can participate in hydrogen bonding and other interactions, potentially enhancing the binding affinity of a drug candidate to its target. Therefore, this compound is a valuable building block for researchers aiming to synthesize novel therapeutics with tailored properties.

Detailed Research Findings

As specific research data for this compound is limited, the following table presents representative data for a closely related and well-documented analog, Boc-(R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butyric acid, to illustrate the typical properties of this class of compounds.

PropertyValueSource
Molecular Formula C15H18F3NO4 nih.govbiosynth.com
Molecular Weight 333.30 g/mol nih.govbiosynth.com
CAS Number 486460-00-8 biosynth.com
Appearance White to off-white solid/powder chemicalbook.com
Melting Point 136-138 °C chemicalbook.com
Boiling Point (Predicted) 443.1 ± 45.0 °C chemicalbook.com
Solubility Slightly soluble in chloroform, DMSO, ethyl acetate, and methanol (B129727) chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20N2O4 B2388273 Boc-(R)-3-amino-4-(3-pyridyl)-butyric acid CAS No. 269396-65-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-pyridin-3-ylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-11(8-12(17)18)7-10-5-4-6-15-9-10/h4-6,9,11H,7-8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSWWEGRTQTXLFX-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN=CC=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CN=CC=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations

Stereoselective Synthesis of Boc-(R)-3-amino-4-(3-pyridyl)-butyric acid

Stereoselective synthesis is paramount in the production of chiral molecules like β-amino acids, as biological activity is often specific to a single enantiomer. The goal is to produce the desired (R)-configuration with high enantiomeric excess.

The synthesis of enantiopure β-amino acids is a significant area of research due to their role as building blocks for pharmaceuticals and peptidomimetics. hilarispublisher.comresearchgate.net Several catalytic asymmetric strategies have been developed to access these chiral structures, which can be broadly categorized. nih.gov Key methods include the catalytic hydrogenation of enamines, the Mannich reaction, and conjugate additions. rsc.orgresearchgate.net Biocatalytic processes, utilizing enzymes, also offer a powerful route to enantiopure β-amino acids. nih.govresearchgate.net These diverse approaches provide chemists with a toolbox to construct the β-amino acid scaffold with control over the stereochemistry. researchgate.net

Table 1: Overview of Asymmetric Synthetic Approaches for β-Amino Acids

Synthetic Approach Description Key Features
Catalytic Hydrogenation Involves the asymmetric hydrogenation of prochiral enamines or related unsaturated precursors using chiral transition metal catalysts (e.g., Rhodium, Ruthenium). hilarispublisher.com High efficiency and enantioselectivity are often achievable. The choice of chiral ligand is crucial for stereochemical control.
Mannich Reaction An organocatalyzed or metal-catalyzed three-component reaction involving an aldehyde, an amine, and a ketone or other active methylene (B1212753) compound to form a β-amino carbonyl compound. rsc.orgmdpi.com Allows for the direct formation of the β-amino acid backbone. The use of chiral catalysts, such as cinchona alkaloids, can induce high enantioselectivity. mdpi.com
Conjugate Addition The addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound (aza-Michael addition). This is one of the most important methods for accessing chiral β-amino acids. nih.gov Readily available starting materials. The stereochemical outcome is controlled by chiral catalysts or auxiliaries.

| Biocatalysis / Enzymatic Methods | The use of enzymes, such as lipases or aminoacylases, to resolve racemic mixtures of β-amino acids or their derivatives, or to catalyze enantioselective reactions. researchgate.net | High selectivity under mild reaction conditions. Enzymes like Candida antarctica lipase (B570770) are effective in resolving racemic substrates. hilarispublisher.comresearchgate.net |

Achieving precise enantiomeric control is the central challenge in synthesizing chiral β-amino acids. hilarispublisher.com This control ensures that the final product is a single enantiomer, which is often essential for its intended biological function. Strategies for enantiomeric control can be divided into two main categories: asymmetric synthesis and chiral resolution.

Asymmetric synthesis aims to create the desired stereocenter selectively. This is often accomplished through catalyst-controlled reactions where a small amount of a chiral catalyst directs the reaction to form predominantly one enantiomer. nih.gov For instance, copper-catalyzed hydroamination of α,β-unsaturated carbonyl compounds can produce enantioenriched β-amino acid derivatives by delivering the aminating reagent to one face of the molecule. nih.gov

Chiral resolution, conversely, involves the separation of a racemic mixture (a 1:1 mixture of both enantiomers). Enzymatic resolution is a common and effective method, where an enzyme selectively reacts with one enantiomer in the mixture, allowing for the separation of the unreacted enantiomer. hilarispublisher.comresearchgate.net Lipases, for example, can be used for the enantioselective N-acylation of β-amino esters, facilitating the separation of the R and S forms. researchgate.net

The specific (R)-configuration at the C3 position of the butyric acid backbone is established using chiral influences during the synthesis. This can be achieved through the use of chiral precursors (the "chiral pool" approach) or through asymmetric catalysis.

Chiral Pool Synthesis: This strategy utilizes readily available, enantiomerically pure natural products, such as amino acids or carbohydrates, as starting materials. figshare.comresearchgate.net For example, a synthesis route for a similar compound, 3-R-Boc-amino-4-(2,4,5-trifluorophenyl)butyric acid, was developed starting from L-methionine. figshare.com In this approach, the inherent chirality of the starting material is transferred through a series of chemical transformations to the final product, thus defining its absolute stereochemistry. figshare.com

Asymmetric Catalysis: This is a more flexible approach where chirality is induced by a catalyst.

Chiral Metal Complexes: Transition metals like rhodium, ruthenium, or copper are combined with chiral ligands to form catalysts that create a chiral environment for the reaction. These catalysts can force the reaction to proceed with a specific stereochemical outcome, leading to high enantiomeric purity. hilarispublisher.com

Organocatalysis: Small organic molecules can also act as chiral catalysts. Chiral β-amino alcohols, for instance, are effective catalysts for the enantioselective addition of dialkylzinc compounds to aldehydes, a key bond-forming step in some synthetic routes. tcichemicals.com Similarly, chiral pyrrolidines have been shown to catalyze the Michael addition of aldehydes to nitroalkenes with high stereoselectivity, which can be a key step in forming γ-amino acids and can be adapted for β-amino acids. nih.gov

Biocatalysis: Enzymes are highly specific natural catalysts. Ketoreductases (KREDs) can perform asymmetric reductions of ketoesters to chiral hydroxy esters with exceptional enantiomeric excess (>99.5% e.e.), which can then be converted into the desired β-amino acid. nih.gov

Table 2: Examples of Chiral Catalysts and Precursors

Type Example Role in Synthesis
Chiral Precursor L-methionine or (S)-serine figshare.comresearchgate.net The inherent stereocenter of the starting material is used to construct the chiral center in the final product.
Chiral Ligand Chiral phosphine (B1218219) ligands (e.g., with Ru or Rh) hilarispublisher.com Used in asymmetric hydrogenation to direct the approach of hydrogen to one face of a double bond.
Organocatalyst Squaramide Cinchona Alkaloids mdpi.com Catalyze enantioselective Mannich reactions to form the C-N and C-C bonds of the β-amino acid backbone.

| Enzyme (Biocatalyst) | Ketoreductase (KRED) nih.gov | Catalyzes the stereoselective reduction of a ketone to a specific chiral alcohol intermediate. |

Strategic Organic Synthesis Routes and Reaction Mechanisms

The preparation of this compound is achieved through carefully designed multi-step synthetic sequences that involve key bond-forming reactions and the strategic use of protecting groups.

While the exact industrial synthesis of this compound may be proprietary, analogous syntheses of similar structures provide a clear blueprint of the likely pathways. A common strategy for preparing chiral β-amino acids involves the synthesis of a key chiral intermediate, such as a chiral aziridine (B145994) or a chiral alcohol, followed by further elaboration. figshare.comresearchgate.net

One published route for a structurally related compound starts from a chiral amino acid like L-methionine. figshare.com The sequence involves:

Protection and Reduction: The starting amino acid's amino group is protected (e.g., with a Boc group), and the carboxylic acid is reduced to an alcohol.

Cyclization: The resulting amino alcohol is converted into a chiral aziridine, a strained three-membered ring containing a nitrogen atom. This preserves the stereochemical information from the starting material.

Ring-Opening: The aziridine ring is opened by a nucleophilic attack. In the synthesis of the target compound, this would involve a Grignard reagent or organocuprate derived from 3-bromopyridine (B30812) to introduce the 3-pyridyl group at the C4 position. This step is a crucial C-C bond-forming reaction.

Functional Group Manipulation and Oxidation: The resulting intermediate, a protected amino alcohol, is then oxidized to the final carboxylic acid to complete the synthesis of the β-amino acid backbone. figshare.com

This type of convergent synthesis, where key fragments of the molecule are prepared separately and then joined, is an efficient way to build complex chiral molecules.

The success of a multi-step synthesis relies on the precise execution of bond-forming reactions and the correct application of protecting groups.

Key Bond-Forming Reactions: The central bond-forming reaction in the synthesis of this molecule is the creation of the C-C bond between the butyric acid backbone and the 3-pyridyl ring. As described above, this is often achieved via the ring-opening of a chiral N-Boc-aziridine intermediate with an organometallic reagent like (3-pyridyl)magnesium bromide. figshare.comresearchgate.net This reaction establishes the complete carbon skeleton of the final product.

Protecting Group Manipulations: Protecting groups are essential tools in organic synthesis to temporarily mask a reactive functional group, preventing it from interfering with reactions elsewhere in the molecule. organic-chemistry.orgdntb.gov.ua

The Boc Group: The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines. chemistrysteps.com It is installed on the nitrogen atom of the amino acid precursor, typically by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.orggoogle.com The Boc group is robust and stable to many reaction conditions, but it can be easily removed under acidic conditions, often using trifluoroacetic acid (TFA). chemistrysteps.comchempep.com This selective removal is a key feature of its utility. The mechanism of cleavage involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then decomposes to isobutylene (B52900) and a proton, releasing carbon dioxide and the free amine. chemistrysteps.com

Table 3: Key Reaction Steps and Reagents

Step Purpose Typical Reagents
N-Protection To protect the amino group during subsequent reactions. Di-tert-butyl dicarbonate (Boc₂O), Sodium hydroxide (B78521) or other base. organic-chemistry.orggoogle.com
C-C Bond Formation To attach the 3-pyridyl ring to the butyric acid backbone. (3-pyridyl)magnesium bromide, Copper salts (for cuprate (B13416276) formation). figshare.com
Oxidation To convert a primary alcohol intermediate to the final carboxylic acid. Various oxidizing agents (e.g., Jones reagent, TEMPO-based systems).

| N-Deprotection | To remove the Boc group, often in the final stages of a synthesis or before a subsequent coupling step. | Trifluoroacetic acid (TFA) in Dichloromethane (DCM). chemistrysteps.comchempep.com |

Based on a thorough review of available scientific literature, it is not possible to provide a detailed article on "this compound" that adheres to the specific outline requested.

The outlined topics—specifically concerning the optimization of reaction conditions for yield and purity, strategies for managing condensation impurities, and the development of efficient, scalable industrial protocols—require in-depth process chemistry research and development data.

Publicly available research and patents extensively cover these aspects for structurally similar compounds, such as Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butyric acid, a key intermediate in the synthesis of Sitagliptin. However, this detailed information could not be located for the specific 3-pyridyl variant requested. The distinct electronic and chemical properties of the pyridine (B92270) ring compared to other aromatic systems mean that data from analogs cannot be accurately extrapolated.

Therefore, generating a scientifically accurate and thorough article that strictly focuses on this compound within the provided advanced synthesis framework is not feasible at this time due to the lack of specific source material.

Applications in Peptide and Peptidomimetic Chemistry Research

Role as a Chiral Building Block in Peptide Synthesis

Boc-(R)-3-amino-4-(3-pyridyl)-butyric acid serves as a vital chiral building block, enabling the construction of custom peptides and complex therapeutic candidates with tailored biological activities. nbinno.com Its defined stereochemistry is crucial for creating enantiomerically pure pharmaceuticals, while its structure, featuring a beta-amino acid backbone and a pyridyl side chain, introduces unique conformational and functional properties into peptide sequences. nbinno.com

The incorporation of specialized amino acids like this compound into custom peptides is a cornerstone of modern peptide design. peptide.com This beta-amino acid can be integrated into peptide chains using standard solid-phase peptide synthesis (SPPS) techniques. nih.govresearchgate.net The process involves the sequential addition of amino acids to a growing chain anchored to a solid resin support. peptide.com The use of such non-natural building blocks allows for the creation of peptides with specific functions and structures that are not accessible with the 20 proteinogenic amino acids alone. nbinno.compeptide.com The pyridylalanine moiety, in particular, can act as a versatile surrogate for natural aromatic amino acids, potentially enhancing properties like aqueous solubility while maintaining biological function. nih.gov

The N-terminal tert-butoxycarbonyl (Boc) group is a critical component for the successful assembly of peptides. peptide.com In solid-phase peptide synthesis, protecting the alpha-amino group of the incoming amino acid is essential to prevent uncontrolled polymerization during the coupling reaction. peptide.compeptide.com The Boc group is one of the two most widely used temporary protecting groups in SPPS. peptide.com

The Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy is a well-established method where the Boc group temporarily protects the N-terminus. peptide.com This group is acid-labile and is typically removed under moderately acidic conditions, such as with 50% trifluoroacetic acid (TFA) in dichloromethane (DCM), to expose the free amine for the next coupling cycle. peptide.compeptide.comchempep.com This deprotection step is performed repeatedly throughout the synthesis. biosynth.com The conditions for Boc removal are chosen to be "orthogonal" to the conditions used for cleaving side-chain protecting groups and the final peptide from the resin, which often require stronger acids like hydrogen fluoride (HF). peptide.comnih.gov This selective removal ensures the integrity of the growing peptide chain. peptide.com

Table 1: Comparison of Common N-terminal Protecting Groups in SPPS
Protecting GroupAbbreviationCleavage ConditionPrimary Advantage
tert-butoxycarbonylBocModerate Acid (e.g., TFA) peptide.compeptide.comEffective for long or difficult sequences; reduces aggregation. peptide.com
9-fluorenylmethoxycarbonylFmocBase (e.g., Piperidine) iris-biotech.deMilder cleavage conditions, avoiding strong acids. iris-biotech.de

A primary motivation for incorporating beta-amino acids like this compound is to enhance the stability of the resulting peptide. nih.gov Natural peptides composed of α-amino acids are often rapidly degraded by peptidases in vivo, limiting their therapeutic utility. nih.gov The introduction of a beta-amino acid creates an altered backbone structure with an additional methylene (B1212753) group, which is not recognized by many proteolytic enzymes. researchgate.netupc.edu This modification confers significant resistance to proteolysis. nih.govresearchgate.net Studies have shown that peptides constructed entirely from beta-amino acids, or even mixed alpha/beta-peptides, exhibit a superior stability profile against a wide range of enzymes. nih.govnih.govacs.org This enhanced stability is a critical feature for developing peptide-based drugs with improved pharmacokinetic properties. researchgate.net

Design and Development of Peptidomimetics

Peptidomimetics are compounds designed to mimic natural peptides but with improved drug-like properties, such as enhanced stability and oral bioavailability. wikipedia.org The use of beta-amino acids is a powerful peptidomimetic approach that has yielded compounds with potent biological activity and high resistance to enzymatic degradation. nih.goveurekaselect.com

The enhanced proteolytic stability conferred by beta-amino acids directly translates to improved in-vivo stability. researchgate.netacs.org By resisting degradation by peptidases, peptidomimetics containing these building blocks can have a longer circulatory half-life, leading to sustained therapeutic effects. upc.edu Beyond stability, the specific side chain of the building block can influence biological potency. The 3-pyridyl group in this compound can mimic the side chains of natural aromatic amino acids, allowing it to participate in key binding interactions with biological targets. nih.gov Research on glucagon analogues has shown that incorporating pyridyl-alanine can enhance biophysical properties like solubility without compromising pharmacological activity. nih.gov This combination of a stabilizing beta-amino acid backbone and a functionally relevant side chain is a key strategy for engineering potent and durable peptidomimetics. cell.com

Table 2: Effect of Beta-Amino Acid Incorporation on Peptide Stability (Illustrative Example)
Peptide SequenceDescriptionStability against PronaseReference
Ac-Ala-Ala-Ala-NH2Standard α-peptideRapid degradationBased on principles from nih.govacs.org
Ac-Ala-β³hAla-Ala-NH2Mixed α,β-peptideSlow degradation at α-β bond nih.gov
Ac-β³hAla-β³hAla-β³hAla-NH2Full β-peptideNo cleavage observed nih.govnih.gov

The integration of beta-amino acids into a peptide sequence introduces significant conformational constraints. rsc.orgnih.gov Unlike the more flexible backbone of alpha-peptides, the altered structure of beta-peptides can induce the formation of stable, well-defined secondary structures, such as helices and turns, even in short sequences. nih.govworldscientific.comscirp.org This ability to control the peptide's three-dimensional shape is crucial for modulating its interaction with biological targets like G-protein coupled receptors (GPCRs). acs.org

GPCRs recognize specific conformations in their ligands, and the selectivity of a peptide for different receptor subtypes often depends on subtle structural differences. nih.govbiorxiv.org By replacing an alpha-amino acid with a conformationally constrained beta-amino acid, researchers can alter the peptide's shape to favor binding to one receptor subtype over another. acs.org Furthermore, even minor changes to the side chain, such as altering the position of the nitrogen atom in a pyridylalanine ring, have been shown to influence the properties and receptor interactions of the resulting radioligand, highlighting the fine-tuning possible with such modifications. researchgate.net This strategy allows for the rational design of peptidomimetics with highly specific and selective biological activities, which is essential for developing targeted therapies with minimal side effects. nih.govnih.gov

Enhancing Pharmacokinetic Properties of Peptide Analogues

The incorporation of unnatural amino acids like this compound into peptide sequences is a key strategy for improving their pharmacokinetic profiles. Native peptides often suffer from poor metabolic stability, rapid clearance, and low oral bioavailability, which limits their therapeutic potential. The introduction of this particular amino acid can address some of these limitations in several ways:

Increased Proteolytic Resistance: The beta-amino acid structure of this compound can render the adjacent peptide bonds less susceptible to cleavage by proteases. This steric hindrance can significantly extend the half-life of the peptide analogue in biological systems.

Conformational Constraint: The structure of this amino acid can introduce conformational rigidity into the peptide backbone. This can lock the peptide into a bioactive conformation, leading to enhanced receptor binding affinity and selectivity, while also potentially reducing its susceptibility to enzymatic degradation.

Property InfluencedStructural FeaturePotential Outcome
Metabolic StabilityBeta-amino acid backboneIncreased resistance to proteolysis
SolubilityPyridine (B92270) ring (protonation)Enhanced aqueous solubility
Membrane PermeabilityPyridine ring (aromaticity)Improved lipophilicity
Receptor BindingConformational rigidityHigher affinity and selectivity

Exploration of Novel Peptide-Based Ligands and Inhibitors

The unique structural characteristics of this compound make it a valuable building block for the discovery of novel peptide-based ligands and inhibitors with tailored biological activities.

Creation of Short-Chain Peptide Ligand Mimetics

Short-chain peptides are attractive therapeutic candidates due to their high potency and selectivity. However, their utility is often hampered by poor pharmacokinetic properties. The incorporation of this compound can help to overcome these challenges by creating peptidomimetics with enhanced stability and retained or improved biological activity.

The pyridine ring can participate in various non-covalent interactions, including hydrogen bonding, pi-pi stacking, and cation-pi interactions, which can be crucial for binding to biological targets. By strategically placing this amino acid within a peptide sequence, researchers can mimic the key interactions of a native peptide ligand while introducing features that improve its drug-like properties.

Structure Activity Relationship Sar Studies and Molecular Design

Dissecting the Relationship Between Chemical Structure and Biological Activity

The biological efficacy of a molecule is intrinsically linked to its three-dimensional structure and the specific arrangement of its functional groups. For Boc-(R)-3-amino-4-(3-pyridyl)-butyric acid, several key structural features have been identified as critical determinants of its bioactivity.

Stereochemistry is a pivotal factor in the interaction between a drug molecule and its biological target. In the case of β-amino acids, the chirality at the C3 position significantly influences their pharmacological profile. Research on β-amino-N-acylhydrazones as Dipeptidyl Peptidase-4 (DPP-4) inhibitors has demonstrated a clear preference for the (R)-enantiomer. For instance, the (R)-isomer of LASSBio-2124 exhibited an IC50 value of 5.08 μM, whereas its (S)-antipode was significantly less potent with an IC50 of 44.74 μM, resulting in a favorable eudismic ratio of 8.81 for the R-configuration. nih.govrsc.org This highlights the critical role of the (R)-stereochemistry of the β-amino group for potent DPP-4 inhibition. nih.gov The specific spatial orientation of the substituents on the chiral carbon is essential for optimal interaction with the active site of the target enzyme.

CompoundStereochemistryDPP-4 Inhibition IC50 (μM)Eudismic Ratio
LASSBio-2124RacemateN/AN/A
LASSBio-2129(R)-isomer5.088.81
LASSBio-2130(S)-isomer44.74

Furthermore, the nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor, a crucial interaction for ligand-receptor binding. For example, in the design of certain DPP-4 inhibitors, the pyridine core is positioned near the Arg125 residue of the enzyme, suggesting a potential interaction. nih.gov A series of 3-pyridylacetamide derivatives were designed to have a bidentate interaction with the guanidino group of Arg125, leading to potent and selective DPP-4 inhibition. nih.gov

The flexibility or rigidity of a molecule, dictated by its conformational constraints, plays a vital role in its ability to bind to a biological target. The introduction of β-amino acids into peptide chains can induce specific secondary structures, thereby reducing the conformational flexibility of the molecule. This pre-organization of the ligand into a bioactive conformation can lead to a lower entropic penalty upon binding to the receptor, thus enhancing binding affinity.

In the context of β-amino-N-acylhydrazones, it has been observed that these molecules can exist as a mixture of s-cis and s-trans conformers. nih.gov It is plausible that in a biological environment, these different conformations exhibit varying affinities for the target enzyme. nih.gov Furthermore, modifications that alter the conformational freedom of the molecule, such as the reduction of an imine double bond, have been shown to positively impact DPP-4 inhibition, suggesting that increased flexibility in certain regions can be beneficial. nih.gov

Application in Rational Drug Design and Lead Compound Optimization

The insights gained from SAR studies are instrumental in the rational design of new drug candidates and the optimization of existing lead compounds. By understanding which structural features are essential for bioactivity, medicinal chemists can systematically modify a molecule to enhance its potency, selectivity, and pharmacokinetic properties.

The incorporation of β-amino acids into drug candidates has become a valuable strategy in medicinal chemistry. One of the key advantages of β-amino acids is their ability to form stable secondary structures and their increased resistance to proteolytic degradation compared to their α-amino acid counterparts. This makes them attractive building blocks for the design of peptidomimetics with improved in vivo stability.

In the design of DPP-4 inhibitors, β-amino amides have been extensively explored. drugbank.com The general scaffold often includes a β-amino acid core, a heterocyclic moiety that interacts with the S1 pocket of the enzyme, and other substituents that can occupy the S2 pocket and other subsites to enhance potency and selectivity. nih.gov

For DPP-4 inhibitors based on the β-amino acid scaffold, several key structural features have been identified as crucial for potent and selective inhibition. The (R)-stereochemistry of the β-amino acid is a consistent requirement for high affinity. nih.gov The nature of the substituent at the C4 position (the aryl or heteroaryl group) is critical for interactions within the S2 pocket of the enzyme. For instance, the 2,4,5-trifluorophenyl group, found in the potent DPP-4 inhibitor sitagliptin, makes important hydrophobic interactions. nih.gov

The heterocyclic component, which often mimics the proline residue of natural substrates, is designed to bind to the S1 pocket of DPP-4. Various heterocyclic systems, such as piperazines and triazolopiperazines, have been successfully employed. drugbank.com The specific substitutions on these rings can further modulate the compound's activity and pharmacokinetic profile.

Structural FeatureRole in DPP-4 InhibitionExample Interaction Site/Effect
(R)-β-amino groupEssential for high potencyOptimal orientation for binding in the active site
Aryl/Heteroaryl group (e.g., 3-pyridyl)Interaction with the S2 pocketHydrophobic interactions, potential hydrogen bonding (e.g., with Arg125)
Heterocyclic moiety (e.g., piperazine)Interaction with the S1 pocketMimics the proline residue of natural substrates
Boc protecting groupUsed in synthesisFacilitates controlled chemical reactions

Computational Approaches to Predict Structure-Activity Relationships

Computational methods are essential in modern drug discovery for predicting the interactions between a ligand and its target protein, thereby guiding the design of more potent and selective inhibitors. For beta-amino acid derivatives like this compound, techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling and molecular docking are widely employed to elucidate the structural requirements for effective DPP-4 inhibition. nih.govceon.rs

3D-QSAR models provide insights into the structural features responsible for a compound's biological activity. nih.gov By analyzing a series of related compounds, these models can identify key pharmacophoric elements—such as hydrogen bond donors, acceptors, and hydrophobic regions—that are crucial for binding to the DPP-4 active site. nih.govnih.gov For instance, a pharmacophore model developed for DPP-4 inhibitors might highlight the importance of specific amino acid residues like Arg125, Glu205, Glu206, Tyr547, Tyr662, and Tyr666 in the ligand-receptor interaction. nih.gov These models serve as valuable tools for virtual screening of compound libraries and for designing novel molecules with predicted high activity. nih.govceon.rs

Molecular docking simulations offer a visual and energetic prediction of how a ligand binds within the active site of a target enzyme. researchgate.net For DPP-4 inhibitors, docking studies can reveal how the β-amino group of the butanoyl linker forms hydrogen bonds with residues such as Tyr662, Glu205, and Glu206 in the S2 subsite of the enzyme. researchgate.net These simulations can also explain the role of different substituents on the aromatic ring as they interact with hydrophobic pockets of the enzyme. By comparing the binding modes and energies of various analogues, researchers can rationally design compounds with improved affinity and selectivity. nih.gov Neuro-symbolic AI approaches are also being developed to enhance the accuracy of in silico IC50 predictions, further accelerating the discovery of novel inhibitors. biorxiv.org

Comparative Analysis with Related Beta-Amino Acid Derivatives

Structure-Activity Insights from Trifluorophenyl and Halogenated Phenyl Analogues

The substitution on the phenyl ring of beta-amino acid derivatives plays a critical role in their potency as DPP-4 inhibitors. Comparative analysis shows that the presence of a halogen-substituted phenyl ring is often essential for enhanced activity. nih.gov Specifically, the 2,4,5-trifluorophenyl moiety, found in the highly potent inhibitor Sitagliptin, has been identified as a key pharmacophoric feature. nih.gov

The trifluorophenyl group is believed to make critical hydrophobic interactions within the S2 and S1 pockets of the DPP-4 enzyme, likely involving residues such as Phe357. nih.govnih.gov The fluorine atoms can also form favorable interactions, such as hydrogen bonds with residues like Asn710 or hydrophobic interactions with Tyr662 and Tyr666. researchgate.net The use of various halogenated scaffolds (containing fluorine, chlorine, or bromine) has become an area of increasing interest in the development of new DPP-4 inhibitors, as these substitutions can significantly modulate the compound's potency. nih.govresearchgate.netconsensus.appwlv.ac.uk

The following table illustrates the impact of different substitutions on the phenyl ring on DPP-4 inhibitory activity.

Compound AnalogueKey Structural FeatureImpact on DPP-4 Inhibition
Pyridyl Analogue3-pyridyl groupForms specific interactions within the active site.
Trifluorophenyl Analogue2,4,5-trifluorophenyl groupSignificantly enhances potency through hydrophobic and fluorine-specific interactions. researchgate.netnih.gov
General Halogenated Phenyl AnaloguesPhenyl ring with F, Cl, or Br substituentsGenerally increases inhibitory potential compared to unsubstituted phenyl rings. nih.govnih.gov

Stereochemical Comparison with (S)-Isomers and their Differential Activities

Stereochemistry is a determining factor in the biological activity of beta-amino acid-based DPP-4 inhibitors. The orientation of the amino group is crucial for optimal interaction with the enzyme's active site. nih.gov For this class of compounds, the (R)-enantiomer is consistently found to be the more active isomer, known as the eutomer. nih.gov

A prominent example is seen in the development of Sitagliptin, where the (R)-enantiomer is the active drug, while the (S)-enantiomer, or distomer, is significantly less potent. nih.gov Docking studies project that the (R)-isomer is able to effectively reproduce the key interactions within the DPP-4 active site, similar to other potent (R)-configured inhibitors. nih.gov The significant difference in activity between the two enantiomers is quantified by the eudysmic ratio, which can be quite high, indicating a strong stereochemical preference by the enzyme. nih.gov The β-amino group in the (R)-configuration correctly orients itself to form crucial hydrogen bonds with amino acid residues Glu205, Glu206, and Tyr662. researchgate.net

The differential activities of the (R) and (S) isomers are highlighted in the table below, using data from a closely related β-amino-N-acylhydrazone series.

IsomerConfigurationReported IC50 (µM)Potency
LASSBio-2129(R)-isomer5.08Higher
LASSBio-2130(S)-isomer44.74Lower

Data from a study on β-amino-N-acylhydrazones demonstrates a eudysmic ratio of 8.81, favoring the R configuration. nih.gov

Advanced Research Applications and Mechanistic Investigations

Chemical Biology Probes and Tools

The unique structural features of Boc-(R)-3-amino-4-(3-pyridyl)-butyric acid make it a promising candidate for the development of sophisticated chemical biology probes. The pyridyl group, in particular, can serve as a versatile functional handle for various spectroscopic and biochemical applications.

Investigation of Protein-Ligand Interactions at a Molecular Level

Non-natural amino acids are instrumental in elucidating the intricacies of protein-ligand interactions. rsc.org While specific studies employing this compound for this purpose are not prominent, the incorporation of amino acids with similar functionalities has proven insightful. The pyridyl ring can engage in hydrogen bonding, π-stacking, and metal coordination, making it an effective mimic for natural amino acid residues like histidine in probing binding pockets. nih.gov

Potential Applications in Mechanistic Studies:

Fluorescence Quenching Assays: The pyridyl group can act as a collisional quencher. If incorporated near a fluorescently labeled ligand or a tryptophan residue in a protein's binding site, changes in fluorescence upon ligand binding could provide data on the proximity and dynamics of the interaction.

NMR Spectroscopy: The nitrogen atom in the pyridyl ring can be isotopically labeled (¹⁵N), providing a sensitive nucleus for NMR studies to monitor changes in the chemical environment upon ligand binding.

A hypothetical study design for investigating a protein-ligand interaction using a probe derived from this compound is outlined below.

Experimental Step Description Expected Outcome
Probe Synthesis The carboxylic acid of this compound is coupled to a fluorescent reporter molecule.A fluorescent probe with a pyridyl-containing amino acid linker.
Binding Assay The probe is incubated with the target protein, and fluorescence polarization or FRET is measured in the presence and absence of a competing ligand.Determination of the binding affinity (Kd) of the probe and the competing ligand.
Structural Studies The protein-probe complex is subjected to X-ray crystallography or NMR spectroscopy.A high-resolution structure revealing the specific interactions of the pyridyl moiety within the binding pocket.

Elucidation of Enzyme Mechanisms and Catalytic Pathways

The strategic placement of NNAAs within an enzyme's active site can provide profound insights into its catalytic mechanism. The pyridyl group of this compound, after deprotection and incorporation into a peptide or protein, could serve as a pH-sensitive probe or a metal-coordinating ligand to dissect enzymatic pathways.

pH-Dependent Studies: The pKa of the pyridyl nitrogen can be sensitive to its local microenvironment. Changes in the protonation state of an incorporated pyridyl-containing residue during the catalytic cycle could be monitored by spectroscopy, providing information on proton transfer steps.

Metal-Ion Catalysis: For metalloenzymes, a pyridyl-containing residue could be positioned to chelate the catalytic metal ion. Observing the impact of this coordination on enzyme activity can help to define the role of the metal in catalysis.

Dissecting Intricate Cellular Processes through Molecular Probing

Molecular probes derived from NNAAs can be employed to study complex cellular processes in living systems. While research specifically detailing the use of this compound in this context is limited, the functional handles it possesses are well-suited for creating probes for cellular imaging and targeted protein modification. For instance, butyric acid supplementation has been shown to influence protein biosynthesis in CHO cell fed-batch processes. nih.gov

The pyridyl group can be functionalized to participate in bioorthogonal reactions, allowing for the specific labeling of proteins in a cellular context.

Probing Strategy Description Cellular Process Investigated
Click Chemistry Handle The pyridyl ring could be modified with an azide (B81097) or alkyne group, enabling covalent attachment to imaging agents or affinity tags via click chemistry.Protein localization, trafficking, and turnover.
Photo-crosslinking A photoactivatable group, such as a diazirine, could be attached to the pyridyl moiety to capture transient protein-protein interactions within the cell upon photoirradiation. rsc.orgSignal transduction pathways and the formation of protein complexes.

Protein Engineering and Functional Modulation

The incorporation of NNAAs into proteins is a powerful strategy in protein engineering to create novel functions and enhance stability. scispace.comresearchgate.net The unique stereochemistry and functional group of this compound make it an intriguing candidate for such applications.

Introduction of Targeted Modifications into Protein Structures

Site-specific incorporation of NNAAs allows for precise modifications to a protein's structure. scispace.com The pyridyl group of this compound can introduce a new site for chemical ligation, metal coordination, or altered packing interactions within the protein core or on its surface.

Methods for Incorporation:

Solid-Phase Peptide Synthesis (SPPS): For smaller proteins and peptides, this compound can be directly incorporated during chemical synthesis.

Genetic Code Expansion: For larger proteins produced in cellular systems, an orthogonal aminoacyl-tRNA synthetase/tRNA pair would need to be evolved to recognize this specific NNAA and incorporate it in response to a nonsense or frameshift codon. nih.gov

Exploring the Impact of Non-Natural Amino Acid Integration on Protein Functionality

The introduction of an NNAA like (R)-3-amino-4-(3-pyridyl)-butyric acid can have a profound impact on a protein's function.

Altering Enzyme Activity: Placing the pyridyl group in an enzyme's active site could modulate its substrate specificity or catalytic efficiency. For example, the introduction of a new hydrogen bond donor/acceptor or a metal-coordinating ligand could enhance catalysis.

Modulating Protein-Protein Interactions: The pyridyl group could be introduced at a protein-protein interface to either strengthen or weaken the interaction through new contacts.

Creating Novel Biocatalysts: The unique reactivity of the pyridyl group could be harnessed to create enzymes with novel catalytic activities not found in nature. For instance, the pyridyl nitrogen could act as a general base or nucleophile in a newly designed active site.

The following table summarizes the potential functional impacts of incorporating (R)-3-amino-4-(3-pyridyl)-butyric acid into a protein structure.

Protein Property Potential Impact of Incorporation Rationale
Catalytic Activity Enhancement or inhibitionIntroduction of new catalytic residues or alteration of active site geometry.
Substrate Specificity Altered substrate bindingModification of the shape and chemical nature of the substrate-binding pocket.
Protein Stability Increased or decreased thermostabilityFormation of new intramolecular interactions or disruption of existing packing.
Protein-Protein Interactions Modulation of binding affinityIntroduction of new contact points at the interface.

Designing Proteins with Enhanced Stability, Activity, or Novel Functions

The incorporation of unnatural amino acids is a key strategy in protein engineering to develop peptides and proteins with tailored properties. While direct studies detailing the integration of this compound into protein backbones are specific to particular research projects, the principles guiding its use can be inferred from research on similar non-canonical amino acids. The introduction of beta-amino acids, such as the subject compound, into a peptide sequence fundamentally alters the protein backbone by inserting an extra carbon atom. This modification can induce unique secondary structures, such as helices and turns, that are not accessible to standard alpha-amino acids.

Furthermore, specialized amino acid derivatives are utilized in peptide synthesis and pharmaceutical research to enhance biological activity and stability. chemimpex.com The trifluoromethyl group in compounds like (R)-Boc-3-amino-4,4,4-trifluoro-butyric acid, for instance, is known to improve these characteristics. chemimpex.com The 3-pyridyl group in this compound offers a distinct chemical functionality. The pyridine (B92270) ring can engage in hydrogen bonding, pi-stacking, and metal coordination, providing novel interaction capabilities that could lead to enhanced binding affinity with target receptors or enzymes. These unique structural and chemical properties make it a valuable building block for creating peptides with improved stability against proteolysis or for designing novel protein folds with new functions.

Role in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful technique for generating large, diverse collections of compounds, known as chemical libraries, for drug discovery and other applications. nih.gov this compound is an exemplary building block for the construction of such libraries due to its distinct structural features. As an unnatural amino acid, it enables the exploration of new chemical space and the creation of innovative pharmaceutical intermediates. nbinno.com

The compound possesses three key points for chemical modification:

N-terminal Boc Group: The tert-butyloxycarbonyl (Boc) protecting group on the amine is crucial for controlled, stepwise synthesis, particularly in solid-phase synthesis (SPS). crsubscription.com It allows for the selective deprotection and coupling of subsequent building blocks, a fundamental process in building a library of compounds one monomer at a time. chemimpex.comcrsubscription.com

C-terminal Carboxylic Acid: This functional group provides the anchor point for coupling to a solid support resin or for reaction with the amino group of another building block to form a peptide or amide bond.

Pyridyl Side Chain: The 3-pyridyl group serves as a functional handle for diversification. It can be modified through various chemical reactions, or it can act as a key pharmacophore that interacts with a biological target.

The use of such building blocks in a systematic and repetitive manner allows for the synthesis of a vast array of structurally related small molecules, each with a unique combination of substituents. nih.gov This approach is significantly more efficient than traditional one-by-one synthesis for exploring structure-activity relationships.

Once a combinatorial library is synthesized using building blocks like this compound, it must be screened to identify compounds with desired biological activity. nih.gov High-throughput screening (HTS) is the standard method for rapidly testing thousands to millions of compounds against a specific biological target, such as an enzyme or a receptor.

The structural diversity imparted by the building blocks is critical for the success of a screening campaign. The unique beta-amino acid backbone and the aromatic, nitrogen-containing pyridyl ring of the title compound contribute significantly to the library's chemical diversity. This increases the probability of discovering a "hit"—a compound that interacts with the target.

Screening strategies for libraries can be broadly categorized:

Screening StrategyDescriptionDecoding Method
High-Throughput Screening (HTS) Each compound is tested individually in a miniaturized assay format (e.g., 96- or 384-well plates).The structure is known based on its position in the plate (position-addressable). nih.gov
Mixture-Based Screening Pools of compounds are tested together. If a pool is active, it is deconvoluted through iterative resynthesis and testing of smaller sub-pools to identify the active compound.Deconvolution is required to determine the identity of the active compound(s). nih.gov
One-Bead One-Compound (OBOC) Each bead of a solid support contains a single chemical entity. Beads that show a positive signal in an on-bead binding assay are physically isolated.The chemical structure on the isolated bead is determined through various encoding and decoding techniques. nih.gov

The presence of the 3-pyridyl moiety in a library derived from this compound could be particularly advantageous in screens targeting enzymes where interactions with aromatic or hydrogen-bond accepting groups are important.

Emerging Therapeutic and Biomedical Applications

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis by degrading incretin (B1656795) hormones like glucagon-like peptide 1 (GLP-1). Inhibition of DPP-4 increases the levels of active GLP-1, which in turn enhances glucose-dependent insulin (B600854) secretion, making DPP-4 a key therapeutic target for type 2 diabetes. mdpi.com

Several approved DPP-4 inhibitors, known as "gliptins," feature a beta-amino acid core. A prominent example is Sitagliptin, the first DPP-4 inhibitor to be approved. The synthesis of Sitagliptin utilizes a structurally analogous precursor, Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid. chemicalbook.comchemicalbook.com This highlights the importance of the (R)-3-amino-butyric acid scaffold for effective interaction with the DPP-4 active site.

The 3-pyridyl group of this compound is also of significant interest for DPP-4 inhibition. Research into novel DPP-4 inhibitors has specifically targeted interactions with key amino acid residues in the enzyme's active site. For example, Arg125, located near the pyridine core of some inhibitors, has been identified as a target for achieving more potent activity. nih.gov Scientists have designed 3-pyridylacetamide derivatives with the hypothesis that an additional hydrogen-bond acceptor could form a bidentate (two-point) interaction with the guanidino group of Arg125, thereby enhancing inhibitory potency. nih.gov This makes this compound a highly relevant starting material for the design of next-generation DPP-4 inhibitors.

DPP-4 Inhibitor / PrecursorKey Structural FeatureRelevance to Target Compound
Sitagliptin Contains a trifluorophenyl-substituted beta-amino acid backbone.Demonstrates the utility of the Boc-(R)-3-amino-butyric acid scaffold. chemicalbook.comchemicalbook.com
Nicotinic acid derivative 1 A structurally novel DPP-4 inhibitor with a pyridine core.X-ray crystallography showed its pyridine core is located near Arg125 in the active site. nih.gov
Designed 3-pyridylacetamide derivatives Designed to have a bidentate interaction with Arg125.Shows the therapeutic potential of the 3-pyridyl group for potent DPP-4 inhibition. nih.gov

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its signaling is terminated by GABA transporters (GATs), which reuptake GABA from the synaptic cleft. nih.govbiorxiv.org The inhibition of GATs can potentiate GABAergic neurotransmission, representing a therapeutic strategy for neurological conditions such as epilepsy. biorxiv.org

Known inhibitors of GATs are often substrate-related GABA analogs. researchgate.net For example, the clinically approved GAT1 inhibitor tiagabine (B1662831) is a derivative of nipecotic acid, which is a constrained analog of GABA. biorxiv.org The design of selective GAT inhibitors is challenging because the different GAT subtypes (GAT1, GAT2, GAT3, BGT1) have similar structures. biorxiv.org

This compound can be considered a substituted analog of GABA. Its beta-amino butyric acid core mimics the structure of the natural neurotransmitter. The bulky 3-pyridyl substituent could play a role in conferring selectivity for a specific GAT subtype. Structural studies of GAT3 have shown that bulky moieties on an inhibitor can drive selective inhibition over GAT1 by interacting with an orthosteric substrate binding pocket. nih.govresearchgate.net Therefore, the scaffold of this compound represents a potential starting point for the rational design of novel and selective GAT inhibitors.

Transporter TargetFunctionTherapeutic Rationale for InhibitionPotential Role of Subject Compound's Scaffold
GABA Transporters (GATs) Mediate the reuptake of the neurotransmitter GABA from the synapse. nih.govIncreases GABA levels, enhancing inhibitory neurotransmission. biorxiv.orgThe GABA-analog backbone could interact with the transporter, while the pyridyl group could confer selectivity. nih.govresearchgate.net
GAT1 A specific subtype of GABA transporter.Inhibition is an approved strategy for treating partial seizures. researchgate.netA potential target for inhibitors derived from this scaffold.
GAT3 An astrocytic GABA transporter implicated in neurological disorders. researchgate.netA promising target for elevating extracellular GABA levels. biorxiv.orgBulky side chains, like the pyridyl group, are known to drive selectivity for GAT3. nih.govresearchgate.net

Novel Antifouling Oligopeptides incorporating Beta-Amino Acids

The incorporation of β-amino acids into oligopeptide structures represents a promising strategy in the development of novel, environmentally friendly antifouling agents. Research in this area has been inspired by naturally occurring marine compounds that exhibit potent settlement inhibition properties. While specific studies on this compound in this context are not extensively documented in publicly available research, the principles derived from studies of structurally similar β-amino acid-containing peptides provide a strong foundation for its potential application.

Detailed research into synthetic oligopeptides has demonstrated that the inclusion of β-amino acids can significantly enhance their antifouling efficacy. rsc.orgrsc.org A study focused on tripeptides and dipeptides designed to mimic a fragment of dolastatin 16, a natural depsipeptide, revealed that peptides containing only α-amino acids showed no settlement inhibition. rsc.org However, the introduction of β-amino acids into the peptide backbone led to effective prevention of larval settlement of major fouling organisms like the barnacle Amphibalanus amphitrite and the blue mussel Mytilus galloprovincialis. rsc.orgrsc.org

The following table summarizes the settlement inhibition activities of various synthetic oligopeptides containing β-amino acids against the cypris larvae of the barnacle Amphibalanus amphitrite. The data highlights the impact of different structural modifications on the antifouling performance, measured by the 50% effective concentration (EC50).

Table 1: Settlement Inhibition of Barnacle Larvae by β-Amino Acid-Containing Oligopeptides

Compound IDPeptide StructureEC50 (µg/mL)
3k Phe-(β-Ph)βAla-Asp-OBn6.76
3l Phe-(β-Bn)βAla-Asp-OBn1.13
3m Phe-(β-Me)βAla-Asp-OBn1.63
5a Phe-(β-Ph)βAla-OBn0.94
5b Phe-(β-Bn)βAla-OBn0.53

Data sourced from research on novel settlement inhibition oligopeptides. rsc.org

The findings indicate that dipeptides (5a and 5b) demonstrated potent antifouling activity, with EC50 values comparable to or better than the tripeptides. This underscores the potential for developing smaller, more cost-effective antifouling peptides. The mechanism by which these β-amino acid-containing peptides inhibit settlement is hypothesized to be related to the specific arrangement of functional groups, which may interfere with the adhesion processes of marine organisms. rsc.org The incorporation of fluorescent markers into these peptides is a potential next step to further elucidate their mechanism of action and inform the design of more effective and targeted antifouling agents. rsc.org

Analytical and Computational Methodologies in Research

Chromatographic Techniques for Purity and Stereochemical Assessment

Chromatography is fundamental in the analysis of pharmaceutical compounds, ensuring both chemical and stereochemical purity.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for determining the purity of Boc-(R)-3-amino-4-(3-pyridyl)-butyric acid. The analysis of active pharmaceutical ingredients (APIs) and their intermediates by HPLC is a standard procedure to quantify the main component and identify any related substances or impurities. For a compound like this, a reversed-phase HPLC method would typically be employed to assess chemical purity.

Furthermore, given the chiral nature of the molecule, chiral HPLC is crucial for confirming its stereochemical integrity. The separation of enantiomers is often achieved using specialized chiral stationary phases (CSPs). For N-blocked amino acids such as the target compound, macrocyclic glycopeptide-based CSPs, like those employing teicoplanin or ristocetin (B1679390) A, are particularly effective. sigmaaldrich.commst.edu These columns can operate in various modes, including reversed-phase, which is a viable choice for t-BOC protected amino acids. sigmaaldrich.com The selection of the mobile phase, often a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer, is optimized to achieve baseline resolution of the (R) and (S) enantiomers. sigmaaldrich.comhplc.eu

Table 1: Representative HPLC Conditions for Chiral Separation of Related Amino Acids

Parameter Condition Source
Column CHIRALPAK ZWIX(-) or ZWIX(+) hplc.eu
Mobile Phase MeOH/MeCN (50/50 v/v) with 25 mM TEA and 50 mM AcOH hplc.eu
Mode Reversed-phase or Polar Organic sigmaaldrich.com

| Selector | Teicoplanin or Ristocetin A based CSPs | sigmaaldrich.com |

Spectroscopic and Spectrometric Characterization in Structural Elucidation

The definitive structural confirmation of this compound relies on a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are primary tools for structural elucidation. ¹H NMR would reveal signals corresponding to the protons of the tert-butoxycarbonyl (Boc) group (a characteristic singlet around 1.4 ppm), the pyridyl ring (in the aromatic region, ~7.0-8.5 ppm), and the butyric acid backbone. ¹³C NMR would show distinct resonances for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon of the Boc group, and the carbons of the pyridyl ring and the aliphatic chain.

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound and confirm its elemental composition. Techniques like electrospray ionization (ESI) would be used to generate the molecular ion, and high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₁₄H₂₀N₂O₄. guidechem.com

Infrared (IR) Spectroscopy : IR spectroscopy helps identify the functional groups present in the molecule. Expected characteristic absorption bands would include those for the N-H bond, the C=O stretching of the carbamate (B1207046) (Boc group) and the carboxylic acid, and the aromatic C=C and C-N stretching of the pyridine (B92270) ring.

Table 2: Predicted Spectroscopic Features for Structural Confirmation

Technique Feature Predicted Characteristics
¹H NMR Chemical Shifts (ppm) ~1.4 (s, 9H, Boc); ~2.5-3.0 (m, 2H, CH₂-COOH); ~4.0-4.5 (m, 1H, CH-N); ~7.2-8.6 (m, 4H, Pyridyl)
¹³C NMR Chemical Shifts (ppm) ~28 (Boc CH₃); ~40-50 (Aliphatic CH₂, CH); ~80 (Boc C); ~123-150 (Pyridyl C); ~155 (Boc C=O); ~175 (Carboxylic C=O)
MS (ESI) Molecular Ion [M+H]⁺ Expected m/z: 281.15

| IR | Absorption Bands (cm⁻¹) | ~3300 (N-H stretch); ~2900 (C-H stretch); ~1710 (C=O stretch); ~1600 (Aromatic C=C stretch) |

Computational Chemistry and Molecular Modeling Studies

Computational methods provide deep insights into the molecular properties and potential biological interactions of drug candidates, guiding further experimental work.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov For compounds structurally related to this compound, a primary target is Dipeptidyl Peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. mdpi.comresearchgate.net Docking studies would involve placing the compound into the 3D crystal structure of DPP-4 to predict its binding affinity and interaction patterns. mdpi.com Key interactions often involve hydrogen bonds and van der Waals forces with specific amino acid residues in the enzyme's active site, such as Arg125, Phe357, Arg358, and Tyr547. mdpi.com The results from these simulations, typically expressed as a binding energy score, help in prioritizing compounds for synthesis and biological testing. researchgate.net

While molecular docking provides a static picture, conformational analysis and molecular dynamics (MD) simulations study the dynamic behavior of the molecule and its complex with a target protein over time. researchgate.netnih.gov MD simulations can assess the stability of the predicted binding pose from docking studies. mdpi.com By simulating the movements of the ligand and protein atoms, researchers can verify if the key interactions are maintained, calculate the binding free energy for a more accurate prediction of affinity, and understand the conformational changes that may occur upon binding. mdpi.comresearchgate.net Key metrics such as the root-mean-square deviation (RMSD) are monitored to ensure the stability of the simulation. researchgate.net

Biological Assay Development and Pharmacological Profiling

To evaluate the biological activity of this compound, specific and sensitive assays are required. As it is a potential precursor for DPP-4 inhibitors, in vitro enzyme inhibition assays are central to its pharmacological profiling. chemicalbook.com

A common method is a fluorescence-based assay using a commercial kit. mdpi.com In this type of assay, the DPP-4 enzyme is incubated with a fluorogenic substrate. The enzyme cleaves the substrate, releasing a fluorescent product. When an inhibitor like a derivative of the title compound is present, the enzyme's activity is reduced, resulting in a lower fluorescence signal. The inhibitory activity is quantified by calculating the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. mdpi.com Additionally, cytotoxicity assays are often performed to ensure that the observed enzyme inhibition is not due to general cell toxicity. nih.gov

Table 3: General Protocol for a DPP-4 Inhibition Assay

Step Procedure Purpose
1. Preparation Dilute test compound, DPP-4 enzyme, and substrate in assay buffer. To prepare reagents at working concentrations.
2. Incubation Add the test compound and DPP-4 enzyme to a microplate; incubate briefly. To allow the inhibitor to bind to the enzyme.
3. Reaction Start Add the fluorogenic substrate to initiate the enzymatic reaction. To start the process of substrate cleavage.
4. Measurement Measure fluorescence intensity at specific excitation/emission wavelengths over time. To monitor the rate of the enzymatic reaction.

| 5. Analysis | Plot enzyme activity versus inhibitor concentration and fit to a dose-response curve. | To determine the IC₅₀ value of the compound. |

Development of In Vitro and Cell-Based Assays for Activity Evaluation

Generally, for a compound of this nature, which is a protected amino acid derivative, the development of assays would be guided by its potential biological targets. For instance, if the compound is hypothesized to be an enzyme inhibitor, assays would be designed to measure the rate of the enzymatic reaction in the presence and absence of the compound. This could involve spectrophotometric, fluorometric, or luminescent detection methods, depending on the enzyme and its substrate.

In a cell-based context, assays would be developed to assess the compound's effect on cellular processes. This could range from measuring cell viability and proliferation to more specific functional assays that probe signaling pathways or other cellular functions relevant to the hypothesized mechanism of action. However, without specific biological targets identified for this compound, the precise nature of such assays remains speculative.

Enzyme Inhibition Kinetic Studies

Comprehensive enzyme inhibition kinetic studies for this compound have not been extensively documented in the available scientific literature. Such studies are crucial for characterizing the mechanism by which a compound inhibits an enzyme. The typical approach involves determining key kinetic parameters.

The type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) would be determined by analyzing how the inhibitor affects the Michaelis-Menten kinetics of the enzyme. This is often visualized using graphical representations like the Lineweaver-Burk plot.

However, without experimental data from studies on this compound, it is not possible to provide specific kinetic parameters or to detail its inhibitory mechanism against any particular enzyme.

Receptor Binding and Functional Assays

There is a notable absence of published research detailing receptor binding and functional assays specifically for this compound. The initial step in such studies would be to identify a potential receptor target. Following this, radioligand binding assays are commonly employed to determine the affinity of the compound for the receptor.

Functional assays are subsequently used to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the identified receptor. These assays measure the physiological response of a cell or tissue to the compound, such as changes in second messenger levels (e.g., cAMP), ion channel activity, or gene expression.

Given the lack of available data, no specific receptor targets, binding affinities, or functional activities for this compound can be reported at this time. Further research would be necessary to elucidate any potential interactions of this compound with specific receptors.

Q & A

Q. What are the standard synthetic routes for Boc-(R)-3-amino-4-(3-pyridyl)-butyric acid?

The synthesis typically involves:

Amino Group Protection : Introduction of the Boc (tert-butyloxycarbonyl) group to protect the amine during subsequent reactions. This is often achieved using di-tert-butyl dicarbonate (Boc₂O) in a basic solvent like THF or DMF .

Coupling Reactions : The pyridyl-substituted butyric acid backbone is constructed via nucleophilic substitution or Michael addition, depending on the starting materials. For example, coupling 3-pyridylboronic acid with a protected β-amino acid derivative under Suzuki-Miyaura conditions .

Deprotection : Acidic cleavage (e.g., HCl in dioxane) removes the Boc group, yielding the final compound .

Q. Key Considerations :

  • Solvent choice (e.g., DMF for polar aprotic conditions) and catalysts (e.g., Pd for cross-coupling) significantly impact yields.
  • Side reactions, such as racemization, require temperature control (<40°C) .

Q. How is the compound characterized to confirm structure and purity?

Standard analytical methods include:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.4 ppm (Boc tert-butyl group) and δ 8.4–7.2 ppm (pyridyl protons) confirm substituents .
    • ¹³C NMR : Carboxylic acid carbonyl (~170 ppm) and Boc carbonyl (~155 ppm) are diagnostic .
  • HPLC : Reverse-phase chromatography (C18 column) with UV detection at 254 nm assesses purity (>95% typical) .
  • Mass Spectrometry : ESI-MS confirms molecular weight (C₁₄H₂₀N₂O₄: 280.32 g/mol) .

Q. What are the primary applications in peptide synthesis and medicinal chemistry?

  • Peptide Backbone Modification : The pyridyl moiety enhances hydrophobic interactions in peptide-drug conjugates, improving target binding (e.g., protease inhibitors) .
  • Intermediate for Sitagliptin : Enzymatic resolution of this compound achieves 82% conversion to the (R)-enantiomer, a critical step in synthesizing the antidiabetic drug sitagliptin .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized for this compound?

Methodology :

  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze the (S)-enantiomer of a racemic amino ester precursor, leaving the (R)-enantiomer intact. Reaction conditions: pH 7.5, 30°C, 24-hour incubation .
  • Asymmetric Catalysis : Chiral ligands (e.g., BINAP) with palladium catalysts improve enantiomeric excess (ee) during coupling steps.

Q. Data Contradictions :

  • Yield vs. ee : Higher temperatures (>40°C) increase reaction rates but reduce ee (from 99% to 85%). Optimal balance: 35°C, 92% ee, 75% yield .

Q. How do structural modifications impact biological activity?

Comparative Analysis :

Modification (R-group)Biological EffectReference
2,4,5-Trifluorophenyl (Boc-(R)-3-amino-4-(2,4,5-F₃Ph))Increased lipophilicity enhances CNS permeability
1-Naphthyl (Boc-(S)-3-amino-4-(1-naphthyl))Improved hydrophobic pocket binding in kinase inhibitors
3-Cyanophenyl (Boc-(R)-3-amino-4-(3-CNPh))Enhanced hydrogen bonding with target proteases

Key Insight : Electron-withdrawing groups (e.g., -F, -CN) improve metabolic stability but may reduce solubility .

Q. How are data contradictions in synthesis resolved (e.g., purity vs. yield)?

Case Study : Low yield during Boc deprotection with HCl:

  • Root Cause : Competing side reactions (e.g., acid-catalyzed ester hydrolysis).
  • Solution : Use milder acids (e.g., TFA) or shorter reaction times (1 hr vs. 3 hr), improving yield from 60% to 85% without compromising purity .

Q. Troubleshooting Workflow :

Identify Contradiction : High purity (HPLC >98%) but low yield (50%).

Analyze Reaction Pathway : Byproducts detected via LC-MS (e.g., dimerization).

Optimize Conditions : Adjust stoichiometry (1.2 eq. reagent) or solvent (switch to DCM) .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Racemization Risk : Prolonged reaction times during coupling increase racemization. Mitigation: Use coupling agents like HATU and maintain pH 8.5 .
  • Purification : Flash chromatography is replaced with crystallization (solvent: ethyl acetate/hexane) for cost-effective scale-up (>100 g batches) .

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